Sodium 2-amino-5-ethoxybenzenesulphonate

Description

Historical Context and Evolution of Aromatic Sulfonic Acids.

The study of aromatic sulfonic acids dates back to the 19th century, with the development of sulfonation techniques. britannica.comacs.org This process, involving the treatment of aromatic compounds with concentrated sulfuric acid or oleum (B3057394) (sulfuric acid with added sulfur trioxide), was a pivotal discovery in organic chemistry. britannica.combritannica.com Initially, the primary interest in these compounds was for the production of phenols through alkaline fusion of their sodium salts. acs.orgwikipedia.org

Over time, the understanding and applications of aromatic sulfonic acids have evolved significantly. The introduction of the sulfonic acid group was found to be a versatile tool for modifying the properties of organic molecules. britannica.com Their use expanded into the synthesis of detergents, water-soluble dyes, and pharmaceuticals. britannica.combritannica.com The ability of the sulfonic acid group to act as a directing group in electrophilic aromatic substitution and as a protecting group further broadened their utility in complex organic syntheses. wikipedia.org

Significance of Functionalized Benzenesulfonates in Organic Synthesis.

Functionalized benzenesulfonates are highly valued intermediates in organic synthesis due to the versatile reactivity of the sulfonate group. britannica.comresearchgate.net The sulfonate is an excellent leaving group, making these compounds useful in nucleophilic substitution reactions. science.gov This property is exploited in the synthesis of a variety of other functional groups.

Aryl sulfonate esters, derived from functionalized benzenesulfonic acids, are recognized for their role as activating groups in cross-coupling reactions, particularly those catalyzed by transition metals like palladium and iron. researchgate.net These reactions are fundamental for the construction of complex molecules from simpler starting materials. researchgate.net Furthermore, the sulfonic acid group's ability to enhance water solubility has been instrumental in the development of homogeneous catalysts for reactions in two-phase systems, which is a significant concept in green chemistry. britannica.combritannica.com The synthesis of specialized molecules, such as antineoplastic alkylating agents, has also been a focus of research, where aryl sulfonate esters with specific substituents are designed to achieve desired reactivity. science.gov

Structural Features and Classification of Sodium 2-amino-5-ethoxybenzenesulphonate.

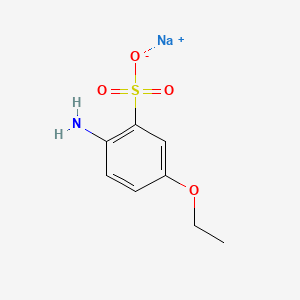

Sodium 2-amino-5-ethoxybenzenesulphonate is a bifunctional aromatic compound. Its structure consists of a central benzene (B151609) ring substituted with three key functional groups:

An amino group (-NH2) at position 2.

An ethoxy group (-OCH2CH3) at position 5.

A sodium sulfonate group (-SO3Na) at position 1.

Based on these features, Sodium 2-amino-5-ethoxybenzenesulphonate can be classified as:

An aminobenzene derivative , due to the presence of the amino group on the benzene ring.

An aromatic sulfonic acid salt , specifically a sodium salt.

An ether , due to the ethoxy group.

The presence and relative positions of these functional groups dictate the chemical properties and reactivity of the molecule. The amino group is a weak base and a nucleophile, while the sulfonate group is a strongly acidic, water-solubilizing group. The ethoxy group is a relatively inert ether linkage.

Table 1: Physicochemical Properties of Sodium 2-amino-5-ethoxybenzenesulphonate

| Property | Value |

|---|---|

| CAS Number | 83949-43-3 |

| Molecular Formula | C8H10NNaO4S |

| Molecular Weight | 247.22 g/mol |

This data is compiled from publicly available chemical information databases. sinfoobiotech.com

Overview of Research Paradigms for Aryl Sulfonate Compounds.

Current research involving aryl sulfonate compounds is diverse and spans multiple areas of chemistry. A significant paradigm is their use as versatile building blocks in organic synthesis. This includes their application as substrates in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of novel catalysts and reaction conditions to improve the efficiency and scope of these transformations is an active area of investigation. researchgate.netnih.gov

Another major research focus is the design and synthesis of aryl sulfonates with specific biological activities. For instance, research has been conducted on aryl sulfonate-based compounds as potential anticancer agents. science.govnih.gov This involves synthesizing derivatives with tailored electronic and steric properties to optimize their interaction with biological targets. science.gov

Furthermore, the catalytic properties of aryl sulfonic acids themselves are a subject of study. They are investigated as catalysts for various organic reactions, such as hydrolysis and condensation reactions. nih.govresearchgate.net Research in this area often focuses on understanding the relationship between the structure of the aryl sulfonic acid and its catalytic activity, with the goal of developing more efficient and selective catalysts. researchgate.net The development of sulfonic acid-functionalized materials, such as metal-organic frameworks, for catalytic applications also represents a modern research direction. nih.gov

Properties

CAS No. |

83949-43-3 |

|---|---|

Molecular Formula |

C8H10NNaO4S |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

sodium;2-amino-5-ethoxybenzenesulfonate |

InChI |

InChI=1S/C8H11NO4S.Na/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12;/h3-5H,2,9H2,1H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

PFKVAAKSPYCYRE-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Sodium 2 Amino 5 Ethoxybenzenesulphonate

Strategies for Carbon-Sulfur Bond Formation via Sulfonation Reactions

The introduction of the sulfonic acid group onto the aromatic ring is a critical step in the synthesis of Sodium 2-amino-5-ethoxybenzenesulphonate. This is typically achieved through an electrophilic aromatic substitution reaction known as sulfonation. wikipedia.org The choice of sulfonating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

The most common starting material for this specific sulfonation is p-phenetidine (B124905) (4-ethoxyaniline). wikipedia.org The ethoxy and amino groups on the ring are ortho-, para-directing. Since the para position is blocked by the amino group (or its precursor), sulfonation occurs at one of the ortho positions relative to the amino group, which is also meta to the ethoxy group.

Key sulfonating agents include:

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used reagent for sulfonation. wikipedia.org The reaction involves heating the aromatic compound with the acid. wikipedia.org

Oleum (B3057394) (Fuming Sulfuric Acid): This is a solution of sulfur trioxide (SO₃) in sulfuric acid. prepchem.comyoutube.com It contains a higher concentration of the active electrophile, SO₃ or its protonated derivative, making it a more potent sulfonating agent than concentrated sulfuric acid alone. wikipedia.orgkhanacademy.org A known method for producing the target compound's acid form involves treating p-phenetidine with oleum. chemicalbook.com

Chlorosulfuric Acid (HSO₃Cl): This is another effective agent for sulfonation, which produces the desired sulfonic acid along with hydrogen chloride. wikipedia.org

Amidosulfonic Acid (Sulfamic Acid): In some processes, particularly for aromatic amines, amidosulfonic acid is used. A German patent describes the sulfonation of p-anisidine (B42471) (a structurally similar compound) by reacting a mixture of its neutral and acid sulfate (B86663) salts with amidosulfonic acid at high temperatures (160-200°C). google.com

The sulfonation reaction is reversible; the sulfonic acid group can be removed by treating the compound with hot aqueous acid. wikipedia.orglibretexts.org This reversibility can be exploited in synthetic strategies to protect or direct other substitutions. wikipedia.org

| Sulfonating Agent | Active Electrophile | Typical Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | SO₃ / HSO₃⁺ | Heating with aromatic compound | wikipedia.org |

| Oleum (H₂SO₄ + SO₃) | SO₃ | Heating at 100-110°C (for related compounds) | prepchem.com |

| Chlorosulfuric Acid (HSO₃Cl) | SO₃ | Reaction with aromatic compound, produces HCl | wikipedia.org |

| Amidosulfonic Acid (H₂NSO₃H) | SO₃ (generated in situ) | High temperature (160-200°C) with amine sulfates | google.com |

Introduction and Manipulation of Amino and Ethoxy Functional Groups on the Benzene (B151609) Ring

The synthesis of Sodium 2-amino-5-ethoxybenzenesulphonate requires the strategic placement of the amino and ethoxy groups. The synthetic route often begins with a precursor that already contains one or more of these functionalities or their precursors, such as a nitro group for the amine.

A common precursor is p-phenetidine (4-ethoxyaniline) . wikipedia.org The synthesis of p-phenetidine itself can be accomplished through several routes:

Reduction of p-Nitrophenetole: This involves the reduction of the nitro group of p-nitrophenetole. A classic method uses iron filings in the presence of a small amount of hydrochloric acid. prepchem.com

Ethoxylation followed by Reduction: A general three-step process starts with the nitration of chlorobenzene. google.com The resulting p-chloronitrobenzene is then subjected to ethoxylation using a base and ethyl alcohol to replace the chlorine with an ethoxy group. google.com The final step is the reduction of the nitro group to yield p-phenetidine. google.com

Catalytic Hydrogenation: The reduction of p-nitrophenol to p-aminophenol, followed by ethylation, or the reduction of p-nitrophenetole can be achieved using hydrogen gas in the presence of catalysts like platinum or palladium. google.comgoogle.com

An alternative, multi-step synthesis pathway can start from a simpler aromatic compound like phenol. A patent for the synthesis of the analogous 2-amino-5-methoxybenzenesulfonic acid illustrates this approach:

Nitration: Phenol is nitrated to form p-nitrophenol. google.com

Reduction: The nitro group is reduced to an amino group, yielding p-aminophenol. google.com

Sulfonation: The p-aminophenol is then sulfonated. google.com

Etherification: The final step is the etherification of the hydroxyl group to an ethoxy group (in this case, a methoxy (B1213986) group was introduced using CH₃I). google.com This sequence demonstrates the flexibility in the order of functional group introduction.

Diazotization and Azo Coupling Reactions in the Synthesis of Derivatives

Sodium 2-amino-5-ethoxybenzenesulphonate possesses a primary aromatic amino group, which is a versatile functional handle for further chemical transformations. One of the most important reactions of primary aromatic amines is diazotization. organic-chemistry.org

In this reaction, the amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (around 0°C) to form a diazonium salt. google.comorganic-chemistry.org These diazonium salts are highly useful intermediates. organic-chemistry.org

The resulting diazonium salt of 2-amino-5-ethoxybenzenesulfonic acid can then act as an electrophile in azo coupling reactions . organic-chemistry.org It can react with electron-rich aromatic compounds (coupling agents), such as phenols, naphthols, or other anilines, to form highly colored azo compounds. organic-chemistry.orgwikipedia.org This reaction is the foundation for a vast number of azo dyes. youtube.comyoutube.com The coupling reaction typically occurs at the para-position of the coupling agent, unless that position is blocked. organic-chemistry.orgwikipedia.org The pH of the reaction medium is a critical parameter; it must be carefully controlled to be mildly acidic or neutral for the reaction to proceed efficiently. organic-chemistry.org

This reactivity makes Sodium 2-amino-5-ethoxybenzenesulphonate a valuable precursor for synthesizing a range of custom dyes, where the final color and properties are determined by the choice of the coupling partner. youtube.com

Advanced Catalytic Approaches in the Preparation of Aryl Sulfonates and Amines

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic approaches are relevant to the synthesis of Sodium 2-amino-5-ethoxybenzenesulphonate and its precursors.

Catalytic Hydrogenation for Amine Synthesis: The reduction of a nitro group to an amine is a key transformation in many synthetic routes. Catalytic hydrogenation is a preferred industrial method. Catalysts such as platinum oxide or palladium on carbon are highly effective for this conversion, often proceeding with high yields under pressure. google.comgoogle.com A Russian patent describes using platinum oxide as a catalyst for the reduction of p-nitrophenol. google.com

Catalytic Sulfonation: While traditional sulfonation uses stoichiometric or excess strong acids, catalytic methods offer a greener alternative. Heterogeneous catalysts like silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄) have been developed for the sulfonation of various aromatic compounds using sodium bisulfite. ajgreenchem.com These catalysts are reusable and can facilitate reactions under milder or solvent-free conditions. ajgreenchem.com

Palladium-Catalyzed Reactions: Palladium catalysts are versatile in forming carbon-carbon and carbon-heteroatom bonds. For instance, palladium acetate (B1210297) has been used to catalyze the synthesis of o-aminobenzophenones from 2-aminobenzonitriles and sodium arylsulfinates, demonstrating a catalytic approach to forming related structures. chemicalbook.com

| Reaction Type | Catalyst | Transformation | Advantages | Reference |

|---|---|---|---|---|

| Hydrogenation | Platinum (Pt), Palladium (Pd) | Nitro group → Amino group | High yield, clean reaction | google.com, google.com |

| Sulfonation | SiO₂/HClO₄, SiO₂/KHSO₄ | Aromatic C-H → Aromatic C-SO₃H | Reusable catalyst, green conditions | ajgreenchem.com |

| C-C Coupling | Palladium Acetate (Pd(OAc)₂) | Formation of aminobenzophenones | Versatile bond formation | chemicalbook.com |

Green Chemistry Principles Applied to Synthetic Route Design and Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of industrial chemicals like Sodium 2-amino-5-ethoxybenzenesulphonate.

Greener Sulfonating Agents and Conditions: Traditional sulfonation methods often use large excesses of corrosive reagents like oleum, leading to significant acid waste streams. amazonaws.com Green chemistry seeks to replace these with more benign alternatives. Recent advances include the use of solid acid catalysts that are reusable and minimize waste. ajgreenchem.com For example, using silica-supported catalysts with sodium bisulfite under solvent-free microwave irradiation drastically reduces reaction times from hours to minutes and increases yields. ajgreenchem.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The preparation of phenacetin (B1679774) (a related amide) from p-phenetidine using water as a solvent and mild acidic conditions is an example of a reaction with improved green characteristics. stolaf.edu

Use of Safer Solvents and Reagents: The use of water as a solvent, where possible, is a key green principle. stolaf.edu Research also focuses on replacing hazardous reagents. For example, electrochemical methods are being explored to avoid the need for expensive and potentially toxic chemical oxidants in related syntheses. chemistryworld.com

Energy Efficiency: The use of microwave irradiation not only speeds up reactions but also represents a more energy-efficient heating method compared to conventional oil baths. ajgreenchem.com Designing reactions that can be carried out at room temperature also contributes to lower energy consumption. amazonaws.com

By integrating these principles, the synthesis of Sodium 2-amino-5-ethoxybenzenesulphonate can be made more environmentally friendly, safer, and more cost-effective.

Spectroscopic Characterization and Advanced Structural Elucidation of Sodium 2 Amino 5 Ethoxybenzenesulphonate and Its Molecular Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of Sodium 2-amino-5-ethoxybenzenesulphonate is expected to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group protons. The aromatic region would likely show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino (-NH₂), ethoxy (-OCH₂CH₃), and sulphonate (-SO₃Na) groups. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic ethyl pattern. The amino group protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For Sodium 2-amino-5-ethoxybenzenesulphonate, we would anticipate six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups. The carbon attached to the sulphonate group would likely be the most deshielded. Two additional signals would be present for the ethoxy group carbons.

A hypothetical ¹³C NMR data table for Sodium 2-amino-5-ethoxybenzenesulphonate, based on known substituent effects, is presented below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-SO₃Na) | 145-155 |

| C2 (C-NH₂) | 140-150 |

| C3 | 115-125 |

| C4 | 110-120 |

| C5 (C-OCH₂CH₃) | 155-165 |

| C6 | 105-115 |

| OC H₂CH₃ | 60-70 |

| OCH₂C H₃ | 10-20 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Analysis.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy: An FTIR (Fourier-Transform Infrared) spectrum of Sodium 2-amino-5-ethoxybenzenesulphonate would display a series of absorption bands corresponding to its constituent functional groups. While a spectrum for the exact compound is not available, data from analogues like 2-amino-5-nitrobenzenesulfonic acid, sodium salt provides a strong comparative basis. spectrabase.com The key expected vibrational modes are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aliphatic (C-H) | Stretching (in ethoxy group) | 2850-3000 |

| Aromatic Ring | C=C Stretching | 1450-1600 |

| Sulphonate (S=O) | Asymmetric & Symmetric Stretching | 1150-1250 and 1030-1080 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations of the sulphonate group and the aromatic ring are typically strong and well-defined in the Raman spectrum, aiding in the structural confirmation.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For Sodium 2-amino-5-ethoxybenzenesulphonate, the molecular weight of the corresponding free acid is 233.25 g/mol , and the sodium salt is 255.23 g/mol . Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization techniques for this non-volatile salt. In negative ion mode ESI-MS, the base peak would be expected at m/z 232.0, corresponding to the [M-Na]⁻ ion.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural insights. Key fragmentation pathways would likely involve the loss of SO₃ (80 Da) from the parent ion, as well as cleavages related to the ethoxy and amino groups. This fragmentation data is vital for distinguishing between isomers and for confirming the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis.

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While no published crystal structure for Sodium 2-amino-5-ethoxybenzenesulphonate could be located, a single-crystal X-ray diffraction study would be the definitive method to establish its solid-state conformation. The analysis would reveal the planarity of the benzene ring, the orientation of the sulphonate and ethoxy groups relative to the ring, and the details of intermolecular interactions, such as hydrogen bonding involving the amino and sulphonate groups, which govern the crystal packing.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation.

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like Sodium 2-amino-5-ethoxybenzenesulphonate. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for its analysis. The method can be optimized for the separation of the target compound from starting materials, isomers, and other related substances. nih.gov A diode-array detector (DAD) or a UV-Vis detector would be appropriate for detection, given the chromophoric nature of the molecule. The purity of the compound can be determined by calculating the area percentage of the main peak.

Gas Chromatography (GC): Due to the non-volatile nature of the sodium sulphonate salt, direct analysis by GC is not feasible. However, GC can be employed for the analysis of volatile impurities or for the analysis of the compound after a derivatization step to convert the sulphonate group into a more volatile derivative. acs.orgnih.gov Pyrolysis-GC-MS is another advanced technique that can be used to characterize such non-volatile sulfonated aromatic compounds by analyzing their thermal degradation products. researchgate.net

Reaction Mechanisms and Kinetics of Sodium 2 Amino 5 Ethoxybenzenesulphonate Transformations

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. unacademy.com The mechanism typically involves a two-step process: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the rapid removal of a proton to restore aromaticity. msu.edubyjus.com

For Sodium 2-amino-5-ethoxybenzenesulphonate, the benzene ring is substituted with three groups: an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), and a sulfonate group (-SO₃⁻). The directing effects of these substituents determine the position of further electrophilic attack.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. libretexts.org

Ethoxy Group (-OCH₂CH₃): Similar to the amino group, the ethoxy group is also an activating, ortho-, para-directing group, donating electron density through resonance. uomustansiriyah.edu.iq

Sulfonate Group (-SO₃⁻): In its anionic form (as a sodium salt), the sulfonate group is deactivating and meta-directing due to its electron-withdrawing inductive effect.

Given the structure of Sodium 2-amino-5-ethoxybenzenesulphonate, the potential sites for electrophilic substitution are C4 and C6 (ortho to the amino group), and C3 and C6 (ortho and para to the ethoxy group). The C6 position is activated by both the amino and ethoxy groups, making it a highly probable site for substitution. However, steric hindrance from the adjacent ethoxy group might influence the reaction rate at this position. The C4 position is also a likely candidate, being para to the amino group.

Table 1: Predicted Directing Effects of Substituents in Sodium 2-amino-5-ethoxybenzenesulphonate for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C2 | Activating (Resonance) | Ortho, Para |

| -OCH₂CH₃ | C5 | Activating (Resonance) | Ortho, Para |

| -SO₃⁻ | C1 | Deactivating (Inductive) | Meta |

This table is based on general principles of electrophilic aromatic substitution and the known effects of the individual functional groups.

Nucleophilic Aromatic Substitution Pathways Involving Sulfonate and Amino Groups

Nucleophilic Aromatic Substitution (SNAr) typically occurs on aromatic rings that are electron-deficient, usually due to the presence of strong electron-withdrawing groups, and possess a good leaving group. google.comkoreascience.kr The most common mechanism is the addition-elimination pathway, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. koreascience.kr

In the case of Sodium 2-amino-5-ethoxybenzenesulphonate, the ring is activated towards electrophilic attack by the amino and ethoxy groups, making it generally unreactive towards nucleophiles. For a nucleophilic substitution to occur, a good leaving group would need to be present on the ring, and the ring would need to be further activated by strong electron-withdrawing groups, such as nitro groups. google.com

While the sulfonate group can act as a leaving group in some instances, this typically requires harsh reaction conditions. The amino group is a poor leaving group. Therefore, under standard conditions, nucleophilic aromatic substitution on the ring of Sodium 2-amino-5-ethoxybenzenesulphonate is not a favored pathway.

However, the amino group itself can act as a nucleophile. For example, it can react with electrophiles in substitution reactions, such as acylation or alkylation, to form the corresponding N-substituted derivatives. rsc.org These reactions would follow standard nucleophilic substitution or addition-elimination mechanisms at the nitrogen atom, not on the aromatic ring itself.

Kinetic Studies of Derivative Formation and Decomposition

Kinetic studies on the reactions of substituted anilines with various electrophiles have shown that the reaction rates are highly dependent on the nature and position of the substituents on the aromatic ring. researchgate.netopenaccessjournals.com Electron-donating groups, like the amino and ethoxy groups in our subject compound, generally increase the rate of electrophilic aromatic substitution by stabilizing the positive charge in the arenium ion intermediate. msu.edu Conversely, electron-withdrawing groups decrease the reaction rate.

The formation of azo dyes through the diazotization of the amino group followed by coupling with a suitable aromatic compound is a common reaction for arylamines. The kinetics of such reactions are well-studied and are influenced by factors such as pH, temperature, and the concentration of reactants.

The decomposition kinetics would be expected to follow pathways typical for aromatic sulfonates and anilines, which can include desulfonation at high temperatures or oxidation of the amino group.

Table 2: Hypothetical Relative Rate Constants for Electrophilic Bromination at Different Positions

| Position of Substitution | Activating/Deactivating Influences | Steric Hindrance | Predicted Relative Rate (k_rel) |

| C6 | Activated by -NH₂ (ortho) and -OCH₂CH₃ (ortho) | High | Moderate to High |

| C4 | Activated by -NH₂ (para) and -OCH₂CH₃ (meta) | Low | High |

| C3 | Activated by -OCH₂CH₃ (ortho), Deactivated by -SO₃⁻ (meta) | Low | Moderate |

This table presents a qualitative prediction of reaction rates based on established electronic and steric effects in electrophilic aromatic substitution. Actual kinetic data would require experimental validation.

Hydrolytic and Oxidative Degradation Mechanisms Under Controlled Conditions

The degradation of Sodium 2-amino-5-ethoxybenzenesulphonate under controlled hydrolytic and oxidative conditions can be predicted based on the reactivity of its functional groups.

Hydrolytic Degradation: Aryl sulfonic acids are known to undergo hydrolysis to the parent arene under acidic conditions at elevated temperatures, reversing the sulfonation reaction. nih.gov This process, known as desulfonation, would yield 4-ethoxyaniline. The stability of the sulfonate group towards hydrolysis is generally high under neutral or basic conditions. The ether linkage of the ethoxy group is typically stable to hydrolysis under conditions that would not also degrade the rest of the molecule.

Oxidative Degradation: The amino group is susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials, depending on the oxidizing agent and reaction conditions. researchgate.netnih.gov Strong oxidants can lead to the formation of colored polymeric products often referred to as "aniline black".

The aromatic ring itself can be degraded under strong oxidative conditions, potentially leading to ring-opening and the formation of smaller aliphatic molecules. The presence of the sulfonate group can influence the degradation pathway, as seen in studies on other sulfonated aromatic compounds where desulfonation can be an initial step in the degradation process. msu.edu

Computational Probing of Reaction Transition States and Energetic Profiles

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and energetic profiles. While no specific computational studies on Sodium 2-amino-5-ethoxybenzenesulphonate were found, such studies on related substituted benzenes provide a framework for what to expect.

A computational study of electrophilic substitution on this molecule would likely focus on:

Calculating the electron density at each carbon atom of the aromatic ring to predict the most nucleophilic sites.

Modeling the structures of the possible arenium ion intermediates to determine their relative stabilities. The most stable intermediate would correspond to the major product.

Locating the transition state structures for the formation of each intermediate and calculating the activation energies. The pathway with the lowest activation energy would be the kinetically favored one.

For nucleophilic substitution, computational models would likely confirm the high energy barrier for the attack of a nucleophile on the electron-rich ring.

Applications of Sodium 2 Amino 5 Ethoxybenzenesulphonate As a Chemical Intermediate in Specialized Syntheses

Role in the Synthesis of Advanced Organic Dyes for Textile and Coating Industries

Sodium 2-amino-5-ethoxybenzenesulphonate serves as a crucial building block in the manufacture of a range of organic dyes, particularly azo and reactive dyes, which are extensively used in the textile and coatings industries. The primary function of this compound is to act as a diazo component in the synthesis of these colorants.

The synthesis process typically involves the diazotization of the primary amino group on the Sodium 2-amino-5-ethoxybenzenesulphonate molecule. This reaction, carried out in the presence of a nitrous acid source (commonly sodium nitrite (B80452) and a mineral acid) at low temperatures, converts the amino group into a highly reactive diazonium salt. This diazonium salt is then coupled with a suitable coupling component, which is an electron-rich species such as a phenol, naphthol, or an aromatic amine, to form the final azo dye. The ethoxy and sulphonate groups on the benzene (B151609) ring of the initial intermediate influence the final properties of the dye, such as its color, solubility, and fastness.

For instance, derivatives of aminosulfonic acids are key intermediates in the production of various reactive dyes. A general synthetic pathway involves the reaction of a diazotized aminosulfonic acid derivative with a coupling component, which may already contain a reactive group like a triazine moiety. This process is exemplified in the synthesis of certain reactive red and orange dyes used for cellulosic fibers like cotton. While specific commercial examples directly citing Sodium 2-amino-5-ethoxybenzenesulphonate are not always publicly disclosed in detail, the fundamental chemistry of azo dye synthesis strongly supports its utility in creating a variety of shades with good performance characteristics.

The sulphonate group imparts water solubility to the dye molecule, which is essential for the dyeing process in aqueous media. The ethoxy group can modulate the chromophore's electronic properties, thereby influencing the final color of the dye. The general structure of dyes derived from this intermediate allows for strong covalent bonding with textile fibers, leading to excellent wash fastness and durability of the coloration.

Table 1: General Role in Azo Dye Synthesis

| Step | Process | Reagents | Role of Sodium 2-amino-5-ethoxybenzenesulphonate |

|---|---|---|---|

| 1 | Diazotization | Sodium Nitrite, Hydrochloric Acid | The primary amino group is converted to a diazonium salt. |

| 2 | Coupling | Naphthol derivatives, Aromatic amines | The resulting diazonium salt acts as an electrophile, attacking the coupling component to form the azo linkage (-N=N-). |

Utilization in the Preparation of Functional Polymers and High-Performance Materials

While the primary application of Sodium 2-amino-5-ethoxybenzenesulphonate is in the dye industry, its chemical functionalities also allow for its potential use in the synthesis of functional polymers and high-performance materials. The presence of the amino and sulphonate groups offers reaction sites for polymerization and modification of polymer properties.

The amino group can be used to introduce this benzenesulphonate moiety into polymer chains through reactions like polycondensation or as a chain extender. For example, it could theoretically be incorporated into polyester (B1180765) or polyamide backbones to impart specific properties. The ionic sulphonate group can significantly influence the properties of the resulting polymer, such as increasing its hydrophilicity, improving its thermal stability, or introducing ion-exchange capabilities.

In the realm of high-performance materials, sulphonated aromatic compounds are known to be used in the development of proton-exchange membranes for fuel cells. While direct evidence of Sodium 2-amino-5-ethoxybenzenesulphonate's use in commercially available membranes is scarce, its structure is analogous to monomers used in the synthesis of sulphonated poly(ether ether ketone) (SPEEK) and other such materials. The incorporation of the sulphonate group is critical for facilitating proton transport in these applications.

Precursor for Fine Chemicals and Specialty Organic Intermediates (excluding biological activity)

Beyond its role in dye and polymer synthesis, Sodium 2-amino-5-ethoxybenzenesulphonate can serve as a precursor for a variety of other fine chemicals and specialty organic intermediates. The reactive amino group and the stable sulphonate group allow for a range of chemical transformations, leading to the production of more complex molecules without focusing on a biological application.

For example, the amino group can be modified through various reactions such as acylation, alkylation, or conversion to other functional groups. These modifications can lead to the synthesis of substituted benzene derivatives with specific functionalities required for various industrial applications. The sulphonic acid group can also be used to direct further substitution on the aromatic ring or can be removed under certain conditions if not desired in the final product.

One potential, though not widely documented, application is in the synthesis of substituted benzofuran (B130515) derivatives. The general synthetic routes to some benzofurans involve precursors with functionalities that could be derived from Sodium 2-amino-5-ethoxybenzenesulphonate. These heterocyclic compounds are valuable intermediates in various fields of chemical synthesis.

Emerging Applications in Material Science and Engineering

The unique combination of functional groups in Sodium 2-amino-5-ethoxybenzenesulphonate opens up possibilities for its use in emerging areas of material science and engineering. Research into new materials with tailored properties often involves the use of specialized organic building blocks.

One area of potential application is in the development of new conductive polymers or materials with specific optical properties. The aromatic nature of the compound, combined with the potential for polymerization and the influence of the ethoxy and sulphonate substituents, could be exploited to create materials with interesting electronic or photonic characteristics.

Furthermore, the ability of the sulphonate group to interact with metal ions could lead to applications in the development of sensors or in the modification of surfaces to create specific functionalities. The self-assembly of such molecules on surfaces could be used to create organized thin films with potential applications in electronics or catalysis. While these applications are largely speculative and based on the known chemistry of similar compounds, they represent potential future directions for the use of Sodium 2-amino-5-ethoxybenzenesulphonate as a versatile chemical intermediate.

Environmental Behavior and Degradation Pathways of Aryl Sulfonates: Implications for Sodium 2 Amino 5 Ethoxybenzenesulphonate

Biodegradation Studies in Aquatic and Soil Environments: Assessment of Mineralization and Primary Degradation.

The biodegradation of sulfonated aromatic compounds, including aminobenzenesulfonates, is a critical process for their removal from aquatic and soil environments. Studies have shown that the biodegradability of these compounds is highly dependent on the microbial communities present and the environmental conditions.

Research on aminobenzenesulfonic acid (ABS) isomers has demonstrated that degradation primarily occurs under aerobic conditions and often requires inocula from environments historically exposed to these compounds. nih.govresearchgate.net For instance, 2-aminobenzenesulfonic acid (2-ABS) and 4-aminobenzenesulfonic acid (4-ABS) were found to be degradable by specific bacterial consortia. nih.govresearchgate.net The degradation of 4-ABS by a co-culture of Hydrogenophaga sp. and Ralstonia sp. isolated from a textile wastewater treatment plant showed that the compound could be utilized as the sole source of carbon, nitrogen, and sulfur. nih.gov This process resulted in the release of ammonium (B1175870) and sulfate (B86663), indicating complete mineralization of the nitrogen and sulfur components. nih.gov Similarly, a Pannonibacter sp. strain isolated from activated sludge was capable of completely degrading high concentrations of 4-ABS, with the nitrogen and sulfur being released as ammonia (B1221849) and sulfate. nih.gov

The initial steps in the biodegradation of aminobenzenesulfonates can vary. In some organisms, deamination (removal of the amino group) precedes desulfonation (removal of the sulfonate group), while in others, the reverse occurs. ethz.ch For example, in Alcaligenes sp. O-1, deamination of 2-aminobenzenesulfonate (B1233890) precedes desulfurization. ethz.ch In the synthrophic growth of Hydrogenophaga palleronii and Agrobacterium radiobacter degrading 4-aminobenzenesulfonate, one strain desaminates the compound to catechol-4-sulfonate, which is then further metabolized by the other strain. nih.gov This highlights the importance of microbial consortia in the complete degradation of these compounds.

| Compound | Microorganism(s) | Environment | Degradation Findings |

| 2-Aminobenzenesulfonic acid | Alcaligenes sp. O-1 | Laboratory Culture | Deamination precedes desulfurization. ethz.ch |

| 4-Aminobenzenesulfonate | Hydrogenophaga sp. & Ralstonia sp. | Textile Wastewater | Utilized as sole carbon, nitrogen, and sulfur source; release of ammonium and sulfate. nih.gov |

| 4-Aminobenzenesulfonate | Pannonibacter sp. W1 | Activated Sludge | Complete degradation of high concentrations with release of ammonia and sulfate. nih.gov |

| 2-ABS and 4-ABS | Mixed microbial cultures | Laboratory Bioreactor | Maximum degradation rate for 2-ABS was 1.6-1.8 g/L/day. nih.govresearchgate.net |

Photolytic and Chemical Degradation Mechanisms Under Environmentally Relevant Conditions.

In addition to biodegradation, photolytic and chemical degradation can contribute to the transformation of aryl sulfonates in the environment, particularly in sunlit surface waters.

Photolysis, or degradation by light, can be a significant pathway for aromatic compounds. For some sulfonamides, direct photolysis is a primary degradation route in ultrapure water. nih.gov The rate of photodegradation can be influenced by various environmental factors. For instance, the photodegradation of the sulfonamide antibiotic sulfadiazine (B1682646) was found to be more efficient at higher pH and in the presence of humic substances, which are natural organic matter found in water and soil. nih.gov The presence of salts like sodium chloride can also accelerate photodegradation. nih.gov

The photodegradation of aniline (B41778), a structural component of Sodium 2-amino-5-ethoxybenzenesulphonate, has been shown to be accelerated by the presence of algae. nih.govresearchgate.net This is attributed to the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, by the algae under illumination. nih.gov These highly reactive species can then attack and break down the aniline molecule.

While direct photolysis can occur, indirect photolysis involving photosensitizers is often more significant in natural waters. The colored components of dissolved organic matter can absorb sunlight and transfer the energy to other molecules, leading to their degradation. For some aromatic compounds, photolysis is more rapid in river water than in distilled water, highlighting the role of natural water constituents in this process.

Chemical degradation, aside from photolysis, can also occur. The sulfonate group on the aromatic ring is generally stable, but under certain conditions, desulfonation can happen. This process is reversible in some chemical syntheses, but its significance as an abiotic degradation pathway in the environment is less well-understood. nih.gov

| Compound/Class | Degradation Process | Influencing Factors | Key Findings |

| Sulfadiazine (a sulfonamide) | Photolysis | pH, Humic Substances, Salinity | Degradation is faster at higher pH and in the presence of humic substances and salts. nih.gov |

| Aniline | Photolysis | Algae | Algae accelerate photodegradation through the production of reactive oxygen species. nih.govresearchgate.net |

| Aromatic Sulfonates | Photocatalysis | TiO2 | Degradation rate is inversely proportional to the degree of sulfonation. |

Sorption and Transport Phenomena in Environmental Matrices (e.g., soil, sediment, water).

The transport and fate of Sodium 2-amino-5-ethoxybenzenesulphonate in the environment are heavily influenced by its interaction with soil, sediment, and dissolved organic matter. Sorption, the process of a chemical binding to solid particles, can significantly retard its movement through the environment.

The sorption of aryl sulfonates like linear alkylbenzene sulfonates (LAS) to soil and sediment is a key process controlling their concentration in the aqueous phase. nih.gov The extent of sorption is influenced by the properties of both the chemical and the environmental matrix. For LAS, sorption is greater in soils with higher organic carbon content and in the upper soil horizons immediately below points of discharge, such as septic tank tile fields. nih.gov The sorption of LAS to iron oxides has been found to be significantly stronger than to agricultural soils. nih.gov

The length of the alkyl chain in LAS is positively correlated with the sorption coefficient, meaning longer-chained molecules bind more strongly. nih.gov This suggests that the ethoxy group in Sodium 2-amino-5-ethoxybenzenesulphonate may have some influence on its sorption behavior. The sorption of sulfonamides has also been shown to be affected by soil pH and clay content. wur.nl Generally, lower pH can increase the sorption of some organic compounds.

The transport of sulfonated aromatic compounds is inversely related to their sorption. Compounds with low sorption coefficients are more mobile and can be transported more easily with flowing water, potentially reaching groundwater. nih.gov Conversely, strong sorption can lead to the accumulation of the compound in soil or sediment, where it may undergo degradation or persist. Desorption, the release of a sorbed chemical back into the water, is also a critical factor. For some LAS homologues, desorption can be incomplete, meaning a fraction remains bound to the solid phase for extended periods. nih.gov

| Compound Class | Environmental Matrix | Key Factors Influencing Sorption | Sorption/Transport Characteristics |

| Linear Alkylbenzene Sulfonates (LAS) | Soil, Sediment | Organic Carbon, Iron Oxides, Alkyl Chain Length | Sorption increases with organic carbon content and alkyl chain length; strong sorption to iron oxides. nih.govnih.gov |

| Sulfonamides | Soil | pH, Clay Content, Organic Matter | Sorption is influenced by soil properties; lower sorption leads to higher mobility. wur.nl |

| Aniline | Graphite-based adsorbent | pH | Adsorption capacity is influenced by the pH of the solution. ugm.ac.id |

Bioavailability and Environmental Fate Modeling of Sulfonated Aromatic Compounds.

The bioavailability of a chemical refers to the fraction of the total amount of that chemical in a particular environment that is available for uptake by organisms. For soil-bound compounds, bioavailability is a critical factor determining their potential to cause ecological effects or to be biodegraded.

The bioavailability of aryl sulfonates in soil is closely linked to their sorption behavior. Generally, only the fraction of the compound dissolved in the soil porewater is considered readily bioavailable for microbial uptake and degradation. The strongly sorbed fraction is less available. Studies on other organic contaminants have shown that the addition of materials like activated carbon can reduce their bioavailability from soil. nih.gov

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties with its degradation rates and the characteristics of the environmental compartments (air, water, soil, sediment). For aromatic amines, it has been shown that biodegradation is the main removal process in aerobic sewage treatment plant models. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the properties and fate of a chemical based on its molecular structure. For sulfonated aromatic compounds, QSARs could potentially be developed to estimate properties like sorption coefficients and biodegradation rates, especially when experimental data are scarce. However, the development and validation of such models require reliable data on a range of related compounds.

Currently, there is a lack of specific environmental fate models and validated bioavailability data for Sodium 2-amino-5-ethoxybenzenesulphonate. Therefore, its environmental fate is inferred from data on structurally similar compounds like other aminobenzenesulfonates and anilines. The presence of both an amino and a sulfonate group, as well as an ethoxy group, will influence its partitioning and reactivity in the environment.

| Concept | Relevance to Sulfonated Aromatic Compounds | Key Findings/Considerations |

| Bioavailability | Determines the fraction available for microbial degradation and ecological effects. | Strongly influenced by sorption to soil and sediment; dissolved fraction is most bioavailable. nih.gov |

| Environmental Fate Modeling | Predicts the distribution and persistence in the environment. | For aromatic amines, biodegradation is a key removal process in models. researchgate.netnih.gov |

| QSAR Models | Estimates properties based on chemical structure. | Can be used to predict sorption and degradation in the absence of experimental data. |

Analytical Method Development and Validation for Sodium 2 Amino 5 Ethoxybenzenesulphonate Detection

High-Performance Liquid Chromatography (HPLC) Methodologies for Trace Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Sodium 2-amino-5-ethoxybenzenesulphonate, offering high resolution and sensitivity for trace-level detection. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Research findings indicate that for aromatic amines and related sulphonated compounds, C18 columns are highly effective. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. For instance, a gradient elution can be essential for separating the target analyte from a complex matrix of impurities or related substances. lcms.cz Detection is commonly performed using a UV detector, as the aromatic ring and auxochronic groups in Sodium 2-amino-5-ethoxybenzenesulphonate provide strong chromophores.

Validation of HPLC methods for similar compounds, such as 2-amino-5-nitrophenol, has demonstrated excellent linearity with correlation coefficients (r²) typically exceeding 0.999. nih.gov Accuracy is often reported in the range of 93% to 110%, with precision, measured as relative standard deviation (RSD), being less than 10%. nih.gov Such validation confirms the method is useful, simple, and rapid for quantification in various samples. nih.gov The purity of related compounds like Sodium 2-Amino-5-nitrobenzenesulfonate is also confirmed by HPLC, underscoring the technique's utility in quality assessment. calpaclab.com

Table 1: Illustrative HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | C18, Reversed-Phase | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Buffered Water | lcms.cznih.gov |

| Elution Mode | Gradient or Isocratic | lcms.cznih.gov |

| Detector | UV-Vis / Photodiode Array (PDA) | mit.edu |

| Flow Rate | 0.4 - 1.0 mL/min | lcms.cz |

| Run Time | < 10 minutes | lcms.cz |

| Linearity (r²) | > 0.999 | nih.gov |

| Accuracy (%) | 93.1 - 110.2% | nih.gov |

| Precision (RSD %) | 1.1 - 8.1% | nih.gov |

Capillary Electrophoresis Techniques for Separation and Quantification

Capillary Electrophoresis (CE) is a powerful and efficient technique for the separation and quantification of charged species like Sodium 2-amino-5-ethoxybenzenesulphonate. Its high resolving power makes it particularly suitable for analyzing complex mixtures and positional isomers of sulphonated aromatic compounds. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For aromatic sulphonates, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.gov Separations are often performed in uncoated fused-silica capillaries using a simple background electrolyte, such as a sodium borate (B1201080) buffer at an alkaline pH (e.g., pH 9.3). nih.gov Under these conditions, the sulphonate group is fully ionized, facilitating electrophoretic mobility. Alternatively, separations can be conducted at a low pH under reverse polarity, where separation is dictated almost exclusively by the analyte's electrophoretic mobility. mit.edu

Detection in CE is typically achieved by UV absorbance or, for enhanced sensitivity, by laser-induced fluorescence (LIF) if the analyte is naturally fluorescent or derivatized with a fluorescent tag. nih.govmdpi.com Studies have shown that combining CE with a pre-concentration step like solid-phase extraction (SPE) can lower detection limits to the microgram-per-liter (µg/L) range. nih.gov Method validation for aromatic sulphonates using CE has demonstrated good recoveries, often greater than 70%, and an average method precision of less than 20% for replicate analyses. nih.gov

Table 2: Typical Capillary Electrophoresis Conditions for Sulphonated Compounds

| Parameter | Typical Condition | Source |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Capillary | Uncoated Fused-Silica | mit.edu |

| Background Electrolyte | Sodium Borate Buffer or Low pH Buffer | mit.edunih.gov |

| pH | 9.3 (alkaline) or 2.5 (acidic) | mit.edunih.gov |

| Detection | UV Absorbance, Laser-Induced Fluorescence (LIF) | nih.govmdpi.com |

| Polarity | Normal or Reversed | mit.edu |

| Recovery (with SPE) | > 70% | nih.gov |

| Precision (RSD %) | < 20% | nih.gov |

Spectrophotometric and Spectrofluorometric Methods for Quantitative Determination

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative determination of Sodium 2-amino-5-ethoxybenzenesulphonate. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte's concentration.

One established method for aromatic amines involves a diazotization-coupling reaction. A more direct approach involves the reaction of the amine with a chromogenic reagent. For example, some methods are based on the reduction of an Fe(III)-ferrozine complex by the aromatic amine to an Fe(II) complex, which is intensely colored. nih.gov Another technique uses p-N,N-dimethylphenylenediamine (DMPD) and an oxidizing agent like iodine to form a purple-red charge-transfer complex with the primary aromatic amine, with maximum absorbance typically measured around 520-530 nm. arcjournals.org The development of such a method requires optimizing factors like pH, reagent concentration, and reaction time to ensure stability and sensitivity. nih.gov These methods generally obey Beer's law over specific concentration ranges, allowing for straightforward quantification. nih.gov

Spectrofluorometry can be employed if the compound is inherently fluorescent or can be derivatized to become fluorescent. Fluorescence methods often provide higher sensitivity and selectivity compared to absorbance spectrophotometry. nih.gov The analysis of carbohydrates using laser-induced fluorescence detection, for instance, highlights the enhanced sensitivity of fluorescence-based techniques. mdpi.com

Table 3: Summary of Spectrophotometric Methods for Aromatic Amines

| Method | Reagent System | Wavelength (λmax) | Key Features | Source |

|---|---|---|---|---|

| Colorimetry | Fe(III)-Ferrozine | 562 nm | Based on reduction of Fe(III) to Fe(II) by the amine. | nih.gov |

| Colorimetry | p-N,N-dimethylphenylenediamine (DMPD) / Iodine | 520 - 530 nm | Forms a stable purple-red charge-transfer complex. | arcjournals.org |

| Fluorometry | Derivatization Agent (e.g., APTS) | Excitation/Emission dependent on fluorophore | High sensitivity and selectivity, suitable for trace analysis. | mdpi.com |

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a highly selective detector like a mass spectrometer, provide unparalleled specificity and sensitivity for the analysis of Sodium 2-amino-5-ethoxybenzenesulphonate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing non-volatile, polar compounds like sulphonates. The compound is first separated by HPLC and then introduced into the mass spectrometer. An assay for a similar compound, Sodium Tanshinone IIA Sulphonate, utilized a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Quantification is achieved using selected reaction monitoring (SRM), which monitors a specific precursor-to-product ion transition, providing very high selectivity and minimizing matrix interference. nih.govnih.gov Such methods can achieve low limits of quantification (LLOQ), often in the low ng/mL range, and demonstrate excellent linearity over a wide concentration range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for aromatic amines, but it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. A common procedure involves derivatizing the amine with an agent like heptafluorobutyric anhydride. publisso.de The derivatized analyte is then separated on a GC column and detected by a mass selective detector (MSD). publisso.de This method provides very high selectivity, and quantitative evaluation is often performed using an internal standard. publisso.de Research on aromatic amines in workplace air has shown that GC-MS can achieve limits of quantification down to 0.001 µg/m³ with mean recoveries between 87% and 95%. publisso.de

Table 4: Example Parameters for Hyphenated Techniques

| Technique | Key Parameters | Typical Values / Description | Source |

|---|---|---|---|

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | nih.govnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov | |

| LLOQ | 2 ng/mL | nih.gov | |

| Linearity (r) | 0.9957 - 0.9998 | nih.gov | |

| GC-MS | Derivatization | Required (e.g., with heptafluorobutyric anhydride) | publisso.de |

| Detector | Mass Selective Detector (MSD) | publisso.de | |

| Quantification | Internal Standard Method | publisso.de | |

| Recovery (%) | 87 - 95% | publisso.de |

Quality Assurance and Quality Control Protocols in Analytical Procedures

A robust quality system is crucial to ensure that analytical results are reliable, reproducible, and fit for purpose. This system comprises both Quality Assurance (QA) and Quality Control (QC). azolifesciences.com QA is the overarching system of verification that the entire analytical process is within acceptable limits, while QC includes the specific procedures established to achieve accurate results and measure non-conformance. azolifesciences.com

For the analysis of Sodium 2-amino-5-ethoxybenzenesulphonate, quality protocols should cover every stage of the process:

Sample Management : This includes standard procedures for sample collection, labeling, and transport to prevent mix-ups or degradation. azolifesciences.com Proper storage conditions must be maintained to ensure sample integrity. azolifesciences.com

Method Validation : Analytical methods must be thoroughly validated to demonstrate their suitability. nih.gov Validation parameters include accuracy, precision (repeatability and reproducibility), selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. nih.gov For official control purposes, laboratories should be accredited to standards like ISO 17025 and use validated methods. europa.eu

System Suitability : Before running a sequence of samples, system suitability tests are performed to ensure the analytical system (e.g., the HPLC or CE instrument) is performing correctly. This may involve injecting a standard solution to check for parameters like peak resolution, tailing factor, and reproducibility.

Use of Standards and Controls : Certified reference materials and quality control samples are analyzed alongside unknown samples to verify the accuracy and precision of the results. Calibration curves must be prepared regularly.

Documentation : All aspects of the analysis, from sample receipt to the final report, must be meticulously documented. This includes instrument logs, calibration records, sample preparation details, and raw data.

Validation studies for methods analyzing primary aromatic amines have shown day-to-day reproducibility (RSD) between 2.3% and 17.5% and accuracy between 81% and 101%, demonstrating that well-defined QC protocols can ensure reliable performance. nih.gov

Theoretical and Computational Chemistry Approaches to Sodium 2 Amino 5 Ethoxybenzenesulphonate

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Sodium 2-amino-5-ethoxybenzenesulphonate, DFT calculations can provide deep insights into its fundamental chemical properties.

Electronic Structure and Geometry Optimization: DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G), can determine the most stable three-dimensional arrangement of atoms in the 2-amino-5-ethoxybenzenesulphonate anion. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles. For instance, studies on substituted benzenes have shown how different functional groups influence the geometry of the aromatic ring. researchgate.net In the case of our target molecule, the electron-donating amino (-NH2) and ethoxy (-OCH2CH3) groups, and the electron-withdrawing sulphonate (-SO3-) group would be expected to cause subtle distortions in the benzene (B151609) ring from a perfect hexagon. The C-N and C-O bond lengths would likely be shorter than in aniline (B41778) and ethoxybenzene, respectively, due to resonance effects, while the C-S bond would also have a specific, predictable length.

Reactivity Prediction: DFT is also instrumental in predicting the reactivity of a molecule. By calculating the distribution of electron density, one can identify electrophilic and nucleophilic sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For the 2-amino-5-ethoxybenzenesulphonate anion, the amino and ethoxy groups are expected to increase the energy of the HOMO, making the ring more susceptible to electrophilic attack. Conversely, the sulphonate group would lower the energy of the LUMO. Analysis of Frontier Molecular Orbitals (FMO) in similar compounds, such as sulfamethoxazole, has demonstrated significant changes in the bandgap upon interaction with other molecules, highlighting its potential as a descriptor for reactivity. nanomedicine-rj.com

Furthermore, DFT can be used to calculate various reactivity descriptors, as shown in the table below, which are derived from the energies of the frontier orbitals.

| DFT-Derived Reactivity Descriptors | Description | Inferred Relevance to Sodium 2-amino-5-ethoxybenzenesulphonate |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as -EHOMO. | Indicates the ease of oxidation of the molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as -ELUMO. | Indicates the ease of reduction of the molecule. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. Calculated as (I+A)/2. | Provides a measure of the overall electron-attracting tendency. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (I-A)/2. | A harder molecule is less reactive. |

| Global Softness (S) | The reciprocal of chemical hardness (1/η). | A softer molecule is more reactive. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as χ²/2η. | Quantifies the electrophilic character of the molecule. |

These descriptors, while not calculated for the specific target molecule, are routinely determined for substituted benzenes and provide a robust framework for predicting the chemical behavior of Sodium 2-amino-5-ethoxybenzenesulphonate. researchgate.net

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solution Behavior.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly well-suited for studying the behavior of Sodium 2-amino-5-ethoxybenzenesulphonate in a solvent, typically water, and its interactions with other molecules.

MD simulations on related systems, such as sodium linear alkylbenzene sulfonate (LAS), reveal significant insights into the behavior of such amphiphilic molecules in aqueous environments. nih.gov For Sodium 2-amino-5-ethoxybenzenesulphonate, an MD simulation would model the interactions between the 2-amino-5-ethoxybenzenesulphonate anions, the sodium cations (Na+), and the surrounding water molecules.

Key insights that could be gained from MD simulations include:

Hydration Shell: The simulation would detail the structure of the water molecules surrounding the different parts of the anion. The negatively charged sulphonate group would be strongly hydrated, forming hydrogen bonds with water. The amino group would also participate in hydrogen bonding, while the ethoxy group and the benzene ring would exhibit hydrophobic characteristics, influencing the local water structure. Studies on similar surfactants show that the hydration layer is crucial for their behavior. nih.gov

Ion Pairing: MD can elucidate the nature of the interaction between the sulphonate group and the sodium cation. It can determine the prevalence of direct contact ion pairs versus solvent-separated ion pairs, which has implications for the compound's effective charge and reactivity in solution. In related systems, the orientation of the sulphonate group and the benzene ring can be locked by salt bridges with sodium ions. nih.gov

Aggregation and Micellization: Like other surfactants, at sufficient concentrations, Sodium 2-amino-5-ethoxybenzenesulphonate would be expected to form micelles in solution. MD simulations can model this self-assembly process, providing information on the critical micelle concentration (CMC), micelle size, and shape. The simulations would show the hydrophobic ethoxy and benzene parts forming the core of the micelle, while the hydrophilic amino and sulphonate groups would be exposed to the water. The thermodynamic parameters of micellization can also be calculated from MD simulations. rsc.org

Interfacial Behavior: MD simulations are also used to study the behavior of surfactants at interfaces, such as an oil-water interface. rsc.orgresearchgate.net These simulations could predict how Sodium 2-amino-5-ethoxybenzenesulphonate orients itself at such an interface, which is crucial for applications like emulsification.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry.

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the chemical structure of a compound with its physicochemical properties. The goal is to develop a mathematical model that can predict the properties of new, unsynthesized compounds based solely on their structure.

For Sodium 2-amino-5-ethoxybenzenesulphonate, a QSPR model could be developed to predict various properties, such as its melting point, solubility, or even its biological activity. The process would involve:

Data Set Collection: A dataset of structurally diverse substituted benzenes or aromatic sulfonates with experimentally measured values for the property of interest would be compiled. acs.orgnih.govkashanu.ac.ir

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, would be calculated. These can be constitutional, topological, geometric, or quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Bayesian-regularized neural networks, would be used to find a correlation between the descriptors and the property. kashanu.ac.irnih.gov

Model Validation: The predictive power of the model would be tested on a separate set of compounds not used in the model development.

While a specific QSPR model for Sodium 2-amino-5-ethoxybenzenesulphonate is not available, numerous studies have successfully modeled the properties of substituted benzenes. acs.orgnih.govkashanu.ac.ir For example, QSPR models have been developed to predict the melting points of 443 mono- and disubstituted benzenes. acs.org Another study used QSPR to model the acute toxicity of 278 substituted benzenes. nih.gov The descriptors used in these models often include parameters related to molecular size, shape, hydrophobicity, and electronic properties.

The table below gives examples of descriptor classes that would be relevant for building a QSPR model for properties of Sodium 2-amino-5-ethoxybenzenesulphonate.

| Descriptor Class | Examples | Relevance |

| Constitutional | Molecular weight, number of specific atoms (N, O, S) | Basic molecular properties. |

| Topological | Connectivity indices (e.g., Randić index), Wiener index | Describe the atomic connectivity in the molecule. kashanu.ac.ir |

| Geometric | Molecular surface area, molecular volume | Relate to the size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges | Describe the electronic properties and reactivity. nih.gov |

By calculating these descriptors for Sodium 2-amino-5-ethoxybenzenesulphonate, its properties could be predicted using an appropriate, validated QSPR model for a similar class of compounds.

In Silico Design of Novel Derivatives with Tuned Chemical Properties.

In silico design refers to the use of computational methods to design new molecules with desired properties before they are synthesized in the laboratory. This approach can significantly accelerate the discovery process for new materials and drugs.

Starting with the structure of Sodium 2-amino-5-ethoxybenzenesulphonate, in silico methods could be used to design novel derivatives with, for example, enhanced solubility, different electronic properties, or specific binding affinities to a biological target. The process often involves:

Scaffold Hopping and Functional Group Modification: The core structure of 2-amino-5-ethoxybenzenesulphonate would be used as a scaffold. New derivatives could be generated by systematically replacing the amino or ethoxy groups with other functional groups, or by adding substituents at the remaining open positions on the benzene ring.

Property Prediction: For each designed derivative, the properties of interest would be predicted using methods like DFT (for electronic properties) or QSPR (for physicochemical properties).

Virtual Screening and Docking: If the goal is to design a molecule that binds to a specific protein, molecular docking simulations would be used to predict the binding affinity and pose of each derivative in the protein's active site. This is a common strategy in drug design, and has been applied to design novel sulfonamide derivatives. nih.govnih.gov For instance, studies have shown the successful design of arylsulfonamide derivatives as potential anticancer agents. nih.gov

ADMET Prediction: In the context of drug design, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. nih.gov

For Sodium 2-amino-5-ethoxybenzenesulphonate, one could envision designing derivatives with modified ethoxy chains (e.g., longer or branched alkyl chains) to tune its surfactant properties, or altering the substitution pattern on the ring to modulate its electronic properties for applications in materials science.

Patent Landscape and Intellectual Property Aspects of Sodium 2 Amino 5 Ethoxybenzenesulphonate Chemistry

Analysis of Key Patents Pertaining to the Synthesis and Application of the Compound

While patents exclusively focused on Sodium 2-amino-5-ethoxybenzenesulphonate are not prolific, a review of the patent literature reveals its crucial role as an intermediate, particularly in the production of azo dyes and pigments. The synthesis of this compound generally falls under broader patents covering the sulfonation of aromatic amines.

The foundational processes for producing sulfonated aromatic amines, such as the "baking" process where an aromatic amine is heated with sulfuric acid, are well-established and described in patents like US4681710A and US4808342A. cas.orgipbusinessacademy.org These patents detail methods for the economic production of sulfonated amines in high yields, which are applicable to the synthesis of Sodium 2-amino-5-ethoxybenzenesulphonate from its precursor, p-phenetidine (B124905). cas.orgipbusinessacademy.org

The primary patented applications of Sodium 2-amino-5-ethoxybenzenesulphonate are in the field of colorants. It serves as a diazo component, which is diazotized and then coupled with other compounds to form complex azo dyes.

A notable example is found in US Patent 4,563,520A , which discloses the use of 2-amino-5-ethoxybenzenesulfonic acid as a diazo component for creating metal complexes of dis- or trisazo compounds. These dyes are particularly valued for their ability to produce lightfast and wetfast brown dyeings on leather. ipoi.gov.ie Similarly, US Patent 4,754,023A describes reactive dyestuffs for cotton and other cellulosic fibers, which can be synthesized using 2-amino-5-ethoxybenzenesulfonic acid as a starting material for one of the key intermediates. aranca.com

These patents highlight that the innovation often lies not in the synthesis of the basic sulfonated amine itself, but in the novel structures of the final dyes and pigments created from it, and their specific applications and performance characteristics.

The following interactive table summarizes key patents where Sodium 2-amino-5-ethoxybenzenesulphonate or its unsalted form is a critical component.

| Patent Number | Title | Assignee/Inventors | Summary of Relevance to the Compound |

| US4563520A | Metal complexes of dis- or trisazo compounds containing a middle component twice substituted by hydroxy and/or amino | Sandoz Ltd. | Explicitly lists 2-amino-5-ethoxybenzenesulfonic acid as a suitable diazo component for synthesizing metal-complex azo dyes for leather applications. ipoi.gov.ie |

| US4754023A | Reactive dyestuffs comprising a triazine moiety and a vinylsulfonyl moiety both being linked by a substituted alkylene bridge member | Hoechst Aktiengesellschaft | Mentions 2-amino-5-ethoxybenzenesulfonic acid as a potential starting amine for creating components of complex reactive dyes. aranca.com |

| US4681710A | Production of sulfonated amines | Ciba-Geigy Corporation | Describes a solvent-free "baking" process for sulfonating aromatic amines, a general method applicable to the synthesis of the target compound. cas.org |

| US4808342A | Production of sulfonated amines | Ciba-Geigy Corporation | Details a process using an excess of sulfuric acid as a reaction solvent for the preparation of sulfonated aromatic amines, providing a high-yield route relevant to the compound's synthesis. ipbusinessacademy.org |

Identification of Trends in Patenting Activity and Innovation Hotspots in Sulfonated Aromatic Chemistry

The patenting landscape for sulfonated aromatic compounds, particularly those used in the dye and pigment industry, has evolved significantly over time. Historically, the late 19th and early 20th centuries saw a surge in patents for novel synthetic dyes, with German chemical companies aggressively protecting their innovations and dominating the global market. soci.org This era focused on patenting new chemical entities that produced unique colors.